

2-(Aminomethyl)-4-bromophenol: A Technical and Investigative Review

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Compound of Interest

Compound Name: **2-(Aminomethyl)-4-bromophenol**

Cat. No.: **B1330120**

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Disclaimer: Extensive literature searches for "**2-(Aminomethyl)-4-bromophenol**" have revealed a significant scarcity of specific scientific data. As of late 2025, there are no detailed published experimental protocols, quantitative biological activity assays, or elucidated signaling pathways specifically for this compound. This guide, therefore, provides a comprehensive overview based on the fundamental chemical properties of the molecule, established synthetic methodologies for analogous compounds, and predicted biological activities inferred from structurally related phenols and amines. This document is intended for researchers, scientists, and drug development professionals as a foundational resource to guide future investigation into this novel chemical entity.

Physicochemical Properties

While experimental data is not readily available, computational predictions provide a baseline for the physicochemical properties of **2-(Aminomethyl)-4-bromophenol**. These properties are essential for designing synthetic routes, purification strategies, and initial biological assays.

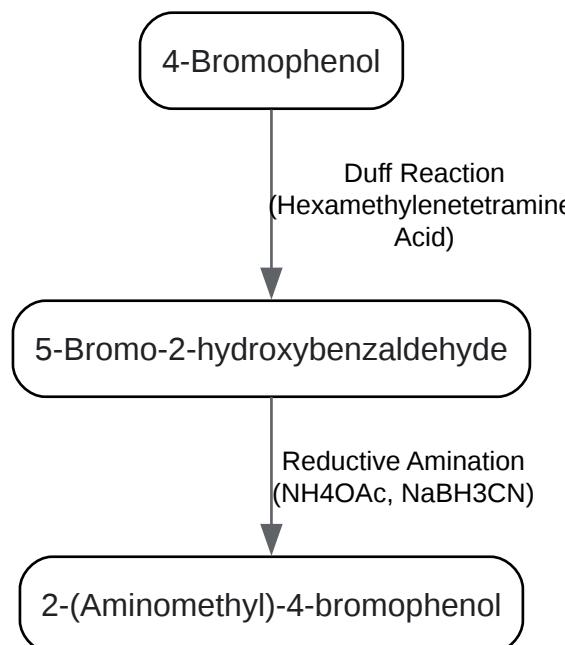
Property	Value	Source
Molecular Formula	C ₇ H ₈ BrNO	PubChem[1]
Molecular Weight	202.05 g/mol	PubChem[1]
IUPAC Name	2-(aminomethyl)-4-bromophenol	PubChem[1]
CAS Number	58349-95-5	PubChem[1]
Predicted XlogP	1.5	PubChemLite[2]
Monoisotopic Mass	200.97893 Da	PubChem[1]
Predicted CCS ([M+H] ⁺)	133.7 Å ²	PubChemLite[2]
Synonyms	5-Bromo-2-hydroxybenzylamine, NSC 12210	PubChem[1]

Proposed Synthesis and Experimental Protocols

There are no specific published synthetic procedures for **2-(Aminomethyl)-4-bromophenol**. However, a plausible and efficient route can be proposed based on well-established organic chemistry reactions, such as the Mannich reaction or the reduction of a Schiff base intermediate. Below is a detailed, albeit theoretical, experimental protocol for a potential two-step synthesis starting from 4-bromophenol.

Proposed Synthetic Pathway

A feasible synthetic approach involves the initial formylation of 4-bromophenol to introduce a carbonyl group, followed by reductive amination to yield the target primary amine.



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Caption: Proposed two-step synthesis of **2-(Aminomethyl)-4-bromophenol**.

Detailed Experimental Protocol (Hypothetical)

Step 1: Synthesis of 5-Bromo-2-hydroxybenzaldehyde (Duff Reaction)

- Reaction Setup: In a 250 mL round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 4-bromophenol (1 equivalent), hexamethylenetetramine (1.5 equivalents), and glacial acetic acid (10 volumes).
- Reaction Conditions: Heat the mixture to reflux (approximately 120°C) and maintain for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) using a hexane:ethyl acetate solvent system.
- Work-up: After completion, cool the reaction mixture to room temperature and pour it into a beaker containing cold water (20 volumes). An acidic workup with hydrochloric acid (3 M) is then performed with heating to hydrolyze the intermediate. The resulting precipitate is collected by vacuum filtration.
- Purification: The crude product can be purified by recrystallization from an appropriate solvent system, such as ethanol/water, to yield 5-bromo-2-hydroxybenzaldehyde as a solid.

Step 2: Synthesis of **2-(Aminomethyl)-4-bromophenol** (Reductive Amination)

- Reaction Setup: In a 100 mL round-bottom flask, dissolve 5-bromo-2-hydroxybenzaldehyde (1 equivalent) in methanol (10 volumes). Add ammonium acetate (10 equivalents).
- Reaction Conditions: Stir the mixture at room temperature for 1 hour to facilitate the formation of the imine intermediate. Subsequently, cool the reaction mixture to 0°C in an ice bath and add sodium cyanoborohydride (NaBH_3CN) (1.5 equivalents) portion-wise over 30 minutes. Allow the reaction to warm to room temperature and stir overnight.
- Work-up: Quench the reaction by the slow addition of 1 M HCl until the solution is acidic. Remove the methanol under reduced pressure. The aqueous residue is then basified with 2 M NaOH to a pH of ~9-10 and extracted with ethyl acetate (3 x 20 volumes).
- Purification: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is evaporated under reduced pressure. The crude **2-(Aminomethyl)-4-bromophenol** can be purified by column chromatography on silica gel.

Potential Biological Activities and Signaling Pathways

The biological activities of **2-(Aminomethyl)-4-bromophenol** have not been experimentally determined. However, by examining structurally related compounds, we can infer potential areas for investigation. Bromophenols are known for a range of biological effects, including antioxidant and enzyme inhibitory properties. Similarly, aminomethylphenols have been explored for their pharmacological potential.^[3]

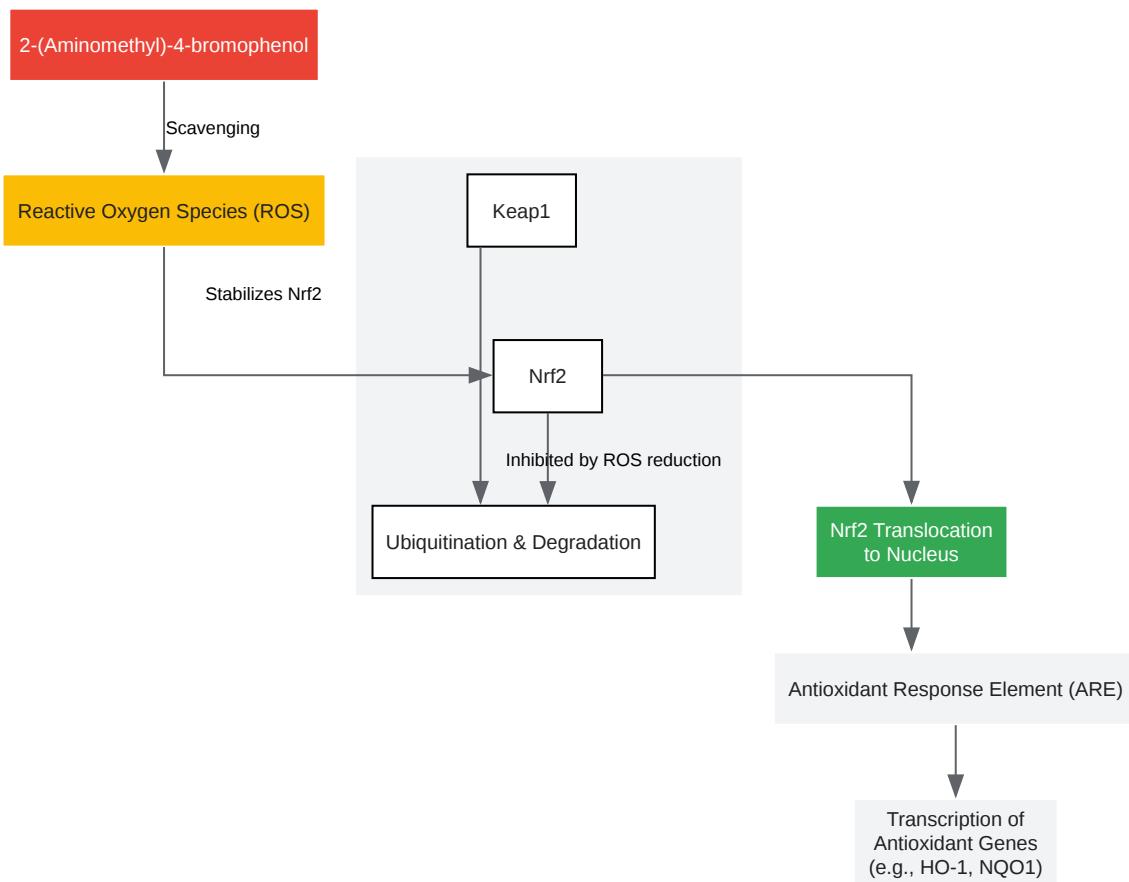
Postulated Biological Activities

- Antioxidant Activity: The phenolic hydroxyl group is a key pharmacophore for antioxidant activity, capable of scavenging free radicals. It is plausible that **2-(Aminomethyl)-4-bromophenol** could exhibit antioxidant properties.
- Enzyme Inhibition: The aminomethyl and bromophenol moieties could serve as binding motifs for various enzyme active sites. For instance, some bromophenol derivatives have shown inhibitory activity against enzymes like acetylcholinesterase and carbonic anhydrase.
^[4]

- **Antimicrobial Properties:** Phenolic compounds are generally known for their antimicrobial effects. The combination of the phenol and the aminomethyl group might confer antibacterial or antifungal activity.

Hypothetical Signaling Pathway Involvement

Based on the potential antioxidant activity, a plausible mechanism of action could involve the modulation of cellular signaling pathways sensitive to oxidative stress. One such key pathway is the Nrf2-Keap1 pathway, which is a primary regulator of the cellular antioxidant response.

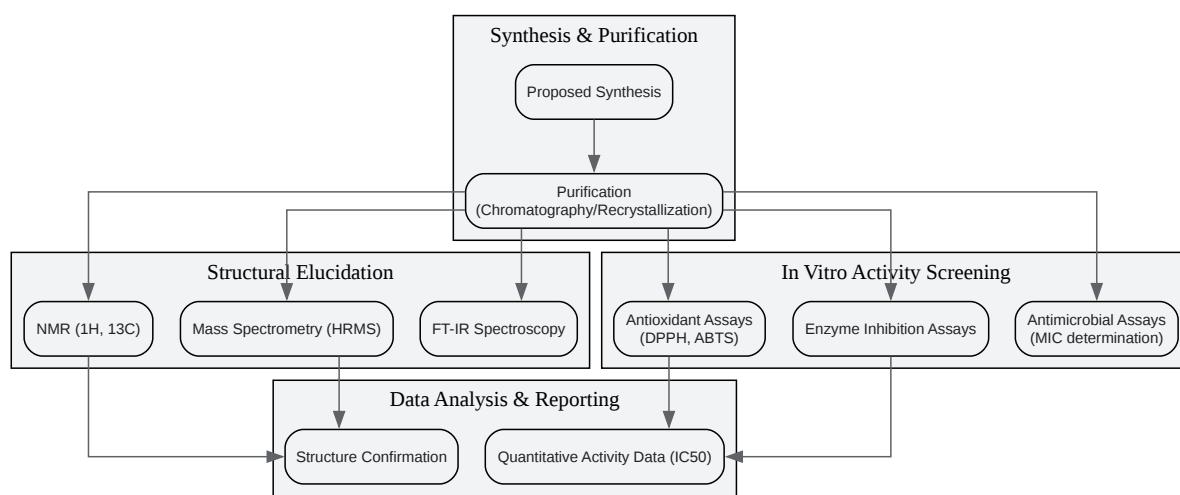


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Caption: Hypothetical modulation of the Nrf2-Keap1 pathway by **2-(Aminomethyl)-4-bromophenol**.

Experimental Workflow for Characterization and Activity Screening

For any novel compound, a systematic workflow is essential to confirm its identity, purity, and biological activity. The following diagram outlines a logical progression for the investigation of **2-(Aminomethyl)-4-bromophenol**.

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Caption: A generalized workflow for the synthesis, characterization, and screening of **2-(Aminomethyl)-4-bromophenol**.

Conclusion

2-(Aminomethyl)-4-bromophenol represents an under-investigated molecule with potential for further scientific exploration. While direct experimental data is currently lacking, this guide provides a solid theoretical foundation for its synthesis, characterization, and potential biological activities based on the known chemistry of related compounds. The proposed synthetic routes are based on reliable and well-documented reactions, and the suggested biological screening focuses on activities commonly associated with its structural motifs. It is hoped that this technical overview will stimulate further research into this and other novel bromophenol derivatives, ultimately contributing to the development of new therapeutic agents.

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